Isobutylmalonyl dichloride

Catalog No.
S13136447
CAS No.
75956-48-8
M.F
C7H10Cl2O2
M. Wt
197.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobutylmalonyl dichloride

CAS Number

75956-48-8

Product Name

Isobutylmalonyl dichloride

IUPAC Name

2-(2-methylpropyl)propanedioyl dichloride

Molecular Formula

C7H10Cl2O2

Molecular Weight

197.06 g/mol

InChI

InChI=1S/C7H10Cl2O2/c1-4(2)3-5(6(8)10)7(9)11/h4-5H,3H2,1-2H3

InChI Key

KZDYLDNWCHKFLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)Cl)C(=O)Cl

Isobutylmalonyl dichloride is a chemical compound characterized by its unique structure, which includes a malonyl group with two chlorine atoms attached. It is typically a colorless to yellow fuming liquid with a pungent odor, making it highly corrosive and toxic. The compound is primarily used in organic synthesis due to its reactivity, particularly in the formation of various derivatives through nucleophilic acyl substitution reactions.

  • Formation of Acid Chlorides: When reacted with carboxylic acids, it can form acid chlorides through nucleophilic acyl substitution. The hydroxyl group of the acid is converted into a better leaving group, facilitating the reaction .
  • Hydrolysis: In the presence of water, it reacts vigorously to produce hydrochloric acid and carbon dioxide, which can be hazardous due to the release of gases .
  • Reactions with Alcohols: Isobutylmalonyl dichloride can react with alcohols to form esters. This reaction typically requires the presence of a base to neutralize the hydrochloric acid produced during the process .

Isobutylmalonyl dichloride can be synthesized through several methods:

  • Reaction with Thionyl Chloride: One common method involves reacting malonic acid or its esters with thionyl chloride. This process converts the carboxylic acid groups into acid chlorides, facilitating further reactions .
  • Direct Chlorination: Another method involves direct chlorination of isobutylmalonate using chlorine gas or phosphorus pentachloride, leading to the formation of isobutylmalonyl dichloride .

Isobutylmalonyl dichloride finds various applications in organic chemistry:

  • Synthesis of Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds and agrochemicals.
  • Production of Polymers: The compound can be utilized in polymer chemistry for producing chlorinated polymers.
  • Reagent in Organic Synthesis: It acts as a reagent for introducing malonyl groups into organic molecules, facilitating complex chemical transformations .

Interaction studies involving isobutylmalonyl dichloride primarily focus on its reactivity with nucleophiles. The compound's ability to form adducts with amines and alcohols highlights its utility in synthesizing more complex molecules. Additionally, studies on its hydrolysis and reactions with various nucleophiles are crucial for understanding its behavior in different environments

Several compounds share structural similarities with isobutylmalonyl dichloride. Here are some notable examples:

CompoundStructure TypeUnique Features
Ethyl malonateEsterUsed as a building block in organic synthesis
Methyl malonateEsterCommonly used in the preparation of other esters
Propanoyl chlorideAcid chlorideMore reactive than isobutylmalonyl dichloride
Acetic anhydrideAnhydrideUsed extensively in acylation reactions
Benzoyl chlorideAcid chlorideKnown for its role in Friedel-Crafts acylation

Isobutylmalonyl dichloride stands out due to its specific reactivity profile and applications in synthesizing more complex organic molecules compared to other similar compounds.

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Exact Mass

196.0057849 g/mol

Monoisotopic Mass

196.0057849 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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